(5-methyl-2H-triazol-4-yl)methanol
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Overview
Description
(5-methyl-2H-triazol-4-yl)methanol is a chemical compound with the molecular formula C4H7N3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Triazole derivatives have been shown to interact with various proteins and enzymes, such asATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes like inflammation and stress responses .
Mode of Action
Triazole derivatives have been reported to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that these compounds may interact with their targets, leading to changes in cellular signaling pathways and resulting in reduced inflammation and neuroprotection .
Biochemical Pathways
It’s known that triazole derivatives can inhibit theNF-kB inflammatory pathway and ER stress . This inhibition could lead to downstream effects such as reduced inflammation and apoptosis .
Pharmacokinetics
The ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Triazole derivatives have been reported to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2H-triazol-4-yl)methanol typically involves the reaction of 4,5-dimethyl-2-phenyl-1,2,3-triazole-1-oxide with acetyl chloride in the presence of triethylamine in toluene at temperatures ranging from 20°C to 85°C. The reaction mixture is then treated with sodium hydroxide, ethanol, and water, followed by heating under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-2H-triazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (5-methyl-2H-triazol-4-yl)methanal or (5-methyl-2H-triazol-4-yl)methanoic acid.
Scientific Research Applications
(5-methyl-2H-triazol-4-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol: A similar compound with a phenyl group instead of a hydrogen atom at the 2-position.
(5-methyl-2-aryl-2H-1,2,3-triazol-4-yl)methanol: A class of compounds with various aryl groups at the 2-position.
Uniqueness
(5-methyl-2H-triazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-methyl-2H-triazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-4(2-8)6-7-5-3/h8H,2H2,1H3,(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBCKBGKRFYNLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823911-79-0 |
Source
|
Record name | (5-methyl-1H-1,2,3-triazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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